1,2-DIMETHYL-3-NITROBENZENE
Overview
Description
Mechanism of Action
Target of Action
3-Nitro-o-xylene, also known as 1,2-Dimethyl-3-nitrobenzene, is a benzene-derived compound . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agricultural chemicals, dyes, and other areas . For instance, it is the raw material of mefenamic acid, an effective nonsteroidal anti-inflammatory drug . It is also extensively used to produce medicines such as riboflavin, the herbicide pendimethalin, and the cardiovascular drug tolvaptan .
Mode of Action
The primary mode of action of 3-Nitro-o-xylene involves the nitration of o-xylene . This process is typically carried out using mixed acid, which is the most commonly used method in the industry due to its economy and maturity . The nitration process involves the addition of a nitro group (NO2) to the o-xylene molecule, resulting in the formation of 3-Nitro-o-xylene .
Biochemical Pathways
The biochemical pathways affected by 3-Nitro-o-xylene are primarily related to its role as an intermediate in the synthesis of various compounds. For example, it is used in the synthesis of mefenamic acid, a nonsteroidal anti-inflammatory drug . It is also used in the production of riboflavin, a vitamin essential for energy metabolism .
Result of Action
The result of the action of 3-Nitro-o-xylene is the production of various compounds used in pharmaceuticals, agricultural chemicals, dyes, and other areas . For instance, it is used in the synthesis of mefenamic acid, an effective nonsteroidal anti-inflammatory drug .
Action Environment
The action of 3-Nitro-o-xylene is influenced by various environmental factors. For instance, the nitration process of o-xylene is affected by parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time . Proper control of these parameters is crucial for optimizing the yield of the reaction .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . For instance, it has been used to dissolve sodium-selective ligand
Temporal Effects in Laboratory Settings
It has been demonstrated that an efficient continuous-flow nitration process of o-xylene can yield products with a throughput of 800 g/h .
Metabolic Pathways
The metabolic pathways involving 3-Nitro-o-xylene are not well-characterized. It is known that nitro-o-xylenes are primarily synthesized by the nitration of o-xylene
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-DIMETHYL-3-NITROBENZENE is typically synthesized through the nitration of o-xylene using a mixture of nitric acid and sulfuric acid . The reaction conditions, such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time, are optimized to achieve high yields and minimize impurities . Continuous-flow nitration processes have been developed to improve efficiency and reduce waste .
Industrial Production Methods: In industrial settings, the nitration of o-xylene is carried out in large-scale reactors using mixed acid systems. Continuous-flow reactors are preferred due to their ability to maintain consistent reaction conditions and high product throughput . This method also reduces the formation of phenolic impurities, which simplifies the purification process and minimizes wastewater generation .
Chemical Reactions Analysis
Types of Reactions: 1,2-DIMETHYL-3-NITROBENZENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid using oxidizing agents such as nitric acid and oxygen.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and chlorination, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Nitric acid, oxygen, or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Nitric acid, sulfuric acid, bromine, or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-Nitrophthalic acid.
Reduction: 3-Amino-o-xylene and o-xylene.
Substitution: Various nitro, bromo, and chloro derivatives of o-xylene.
Scientific Research Applications
1,2-DIMETHYL-3-NITROBENZENE is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Comparison with Similar Compounds
1,2-DIMETHYL-3-NITROBENZENE is often compared with other nitroxylenes, such as 4-nitro-o-xylene and 2-nitro-o-xylene. These compounds share similar chemical properties but differ in their substitution patterns on the aromatic ring . For example:
4-Nitro-o-xylene: Predominantly formed in nitration reactions alongside 3-nitro-o-xylene, but with different regioselectivity.
2-Nitro-o-xylene: Less commonly produced and used compared to 3-nitro-o-xylene.
The unique substitution pattern of 3-nitro-o-xylene makes it particularly valuable in the synthesis of specific pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
1,2-dimethyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHAWXWFPBPFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID7025132 | |
Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dimethyl-3-nitrobenzene is a yellow liquid. (NTP, 1992), Liquid | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | Benzene, 1,2-dimethyl-3-nitro- | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 240 °C | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Flash Point |
225 °F (NTP, 1992) | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol and carbon tetrachloride | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Density |
1.1402 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1402 g/cu cm at 20 °C | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Vapor Density |
5.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.0172 mm Hg at 25 °C /extrapolated/ | |
Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Color/Form |
Pale yellow oil | |
CAS No. |
83-41-0, 25168-04-1 | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Record name | 1,2-Dimethyl-3-nitrobenzene | |
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Record name | 3-nitro-o-xylene | |
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Record name | 3-NITRO-O-XYLENE | |
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Melting Point |
45 to 48 °F (NTP, 1992), 15 °C | |
Record name | 1,2-DIMETHYL-3-NITROBENZENE | |
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Retrosynthesis Analysis
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